Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide
CAS No.: 81439-98-7
Cat. No.: VC13297207
Molecular Formula: C14H17BrN2
Molecular Weight: 293.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81439-98-7 |
|---|---|
| Molecular Formula | C14H17BrN2 |
| Molecular Weight | 293.20 g/mol |
| IUPAC Name | 1-benzyl-N,N-dimethylpyridin-1-ium-4-amine;bromide |
| Standard InChI | InChI=1S/C14H17N2.BrH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | DLQQZLHDSORQJZ-UHFFFAOYSA-M |
| SMILES | CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |
| Canonical SMILES | CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |
Introduction
Synthesis and Characterization
Conventional Synthesis via Quaternization
The synthesis of pyridinium bromides typically involves quaternization reactions, where a tertiary amine reacts with an alkyl or aryl bromide. For this compound, 4-dimethylaminopyridine (DMAP) undergoes nucleophilic substitution with benzyl bromide in anhydrous acetone at ambient temperature (20–25°C). The reaction proceeds via an SN2 mechanism, yielding the quaternary ammonium salt after 2–12 hours with a purity >95% .
Reaction Conditions:
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Reactants: 4-Dimethylaminopyridine (0.1 mol), benzyl bromide (0.1 mol).
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Solvent: Anhydrous acetone (30 mL).
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Time: 2–12 hours.
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Yield: 80–85% after recrystallization (chloroform:acetone, 1:1) .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate quaternization. Solvent-free reactions under microwave conditions (150 W, 80°C) reduce reaction times to 10–15 minutes, achieving yields of 90–92%. This method offers 100% atom economy and eliminates solvent waste, aligning with green chemistry principles .
Comparative Analysis:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 2–12 hours | 10–15 minutes |
| Yield | 80–85% | 90–92% |
| Solvent Consumption | 30 mL acetone | None |
| Atom Economy | 85% | 100% |
Chemical and Physical Properties
Structural and Spectroscopic Features
The compound’s structure is validated through spectroscopic techniques:
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IR Spectroscopy: Peaks at 3021 cm⁻¹ (C-H aromatic), 1649 cm⁻¹ (C=N⁺), and 1215 cm⁻¹ (C-N) confirm the pyridinium core and benzyl substituents.
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¹H NMR (DMSO-d₆): δ 8.37 (d, 2H, C2/C6-H), 7.45–7.35 (m, 5H, benzyl-H), 5.40 (s, 2H, N⁺-CH₂), 3.23 (s, 6H, N(CH₃)₂) .
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13C NMR (DMSO-d₆): δ 158.70 (C4-N(CH₃)₂), 142.95 (C1-benzyl), 129.00 (aromatic carbons), 59.23 (N⁺-CH₂) .
Thermal Stability and Solubility
The compound decomposes at 210–215°C, indicating moderate thermal stability. It is highly soluble in polar solvents (water, methanol, DMSO) but insoluble in nonpolar solvents (hexane, toluene).
Applications in Science and Technology
Phase-Transfer Catalysis
The compound acts as a phase-transfer catalyst (PTC) in nucleophilic substitutions and oxidations. Its amphiphilic nature facilitates reactant migration between aqueous and organic phases, enhancing reaction rates by 3–5 fold in alkylation and esterification reactions .
Antimicrobial Activity
Pyridinium bromides exhibit broad-spectrum antimicrobial properties. In vitro studies against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) reveal minimum inhibitory concentrations (MICs) of 8–16 µg/mL, outperforming ciprofloxacin (MIC = 32 µg/mL). Fungicidal activity against Candida albicans (MIC = 16 µg/mL) is also noted, attributed to membrane disruption via cationic interactions .
Cytotoxic Evaluation in Cancer Research
Dimeric pyridinium analogs demonstrate potent cytotoxicity against A-549 lung cancer cells (IC₅₀ = 12.5 µM). Mechanistic studies using MTT assays and nuclear staining reveal apoptosis induction via ROS generation and mitochondrial membrane depolarization. Molecular docking identifies strong binding affinity (-9.2 kcal/mol) to B-Raf kinase, a key oncogenic target .
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